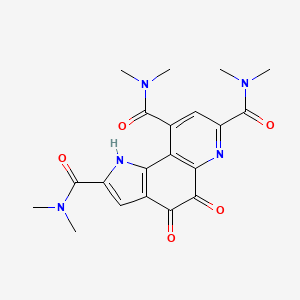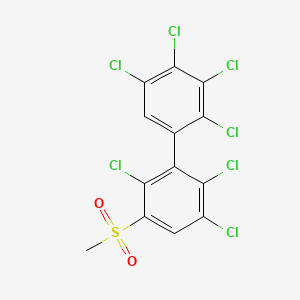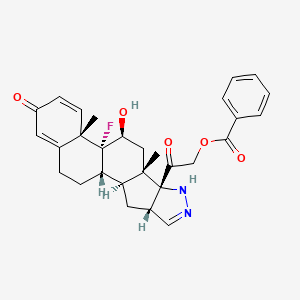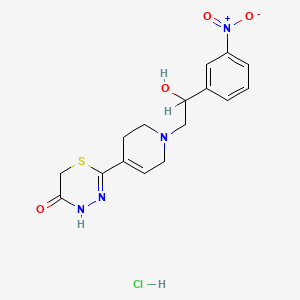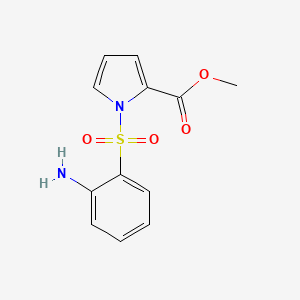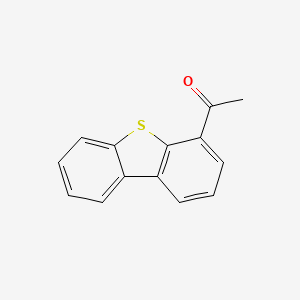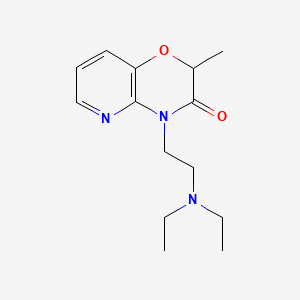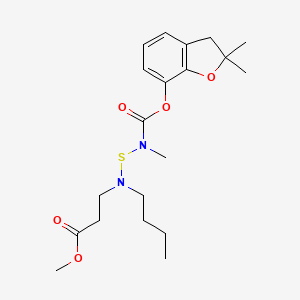
Thenalidine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thenalidine maleate is an antihistamine with anticholinergic properties, primarily used as an antipruritic drug. It was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 due to the risk of neutropenia . This compound is an antagonist of the H1-receptor, which plays a role in allergic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thenalidine maleate involves the reaction of 1-methyl-4-piperidylamine with phenyl(2-thienylmethyl)amine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thenalidine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Aplicaciones Científicas De Investigación
Thenalidine maleate has been used in various scientific research applications, including:
Chemistry: As a model compound for studying antihistamine activity and anticholinergic properties.
Biology: In studies related to allergic reactions and immune response modulation.
Medicine: For its antipruritic effects and potential therapeutic applications in dermatological conditions.
Industry: In the development of new antihistamine drugs and related compounds.
Mecanismo De Acción
Thenalidine maleate exerts its effects by antagonizing the H1-receptor, which is involved in mediating allergic reactions. By blocking this receptor, this compound prevents the action of histamine, thereby reducing symptoms such as itching and inflammation . The molecular targets and pathways involved include the histamine H1-receptor and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to thenalidine maleate include:
Chlorcyclizine: Another antihistamine with similar properties.
Diphenhydramine: A widely used antihistamine with anticholinergic effects.
Chloropyramine: An antihistamine used for similar indications.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a piperidine ring and a thienylmethyl group. This structure contributes to its distinct pharmacological profile and its specific antagonistic action on the H1-receptor .
Propiedades
Número CAS |
53892-20-9 |
|---|---|
Fórmula molecular |
C21H26N2O4S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C17H22N2S.C4H4O4/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-3(6)1-2-4(7)8/h2-8,13,16H,9-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
OYCQNZCKQWGYBZ-BTJKTKAUSA-N |
SMILES isomérico |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



